Cas no 1247923-74-5 ((5-Nitrofuran-2-yl)methanesulfonamide)

(5-Nitrofuran-2-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- (5-nitrofuran-2-yl)methanesulfonamide
- 2-Furanmethanesulfonamide, 5-nitro-
- (5-Nitrofuran-2-yl)methanesulfonamide
-
- MDL: MFCD16671883
- インチ: 1S/C5H6N2O5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)
- InChIKey: HOJRAVCRTORPGV-UHFFFAOYSA-N
- SMILES: S(CC1=CC=C([N+](=O)[O-])O1)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 289
- トポロジー分子極性表面積: 128
- XLogP3: -0.3
(5-Nitrofuran-2-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-274049-0.25g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 0.25g |
$906.0 | 2023-09-10 | ||
Enamine | EN300-274049-10.0g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 10.0g |
$4052.0 | 2023-03-01 | ||
Enamine | EN300-274049-2.5g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 2.5g |
$1931.0 | 2023-09-10 | ||
Enamine | EN300-274049-5g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 5g |
$2858.0 | 2023-09-10 | ||
Enamine | EN300-274049-0.5g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 0.5g |
$946.0 | 2023-09-10 | ||
Enamine | EN300-274049-5.0g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 5.0g |
$2732.0 | 2023-03-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055602-1g |
(5-Nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 95% | 1g |
¥4697.0 | 2023-04-04 | |
Enamine | EN300-274049-1g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 1g |
$986.0 | 2023-09-10 | ||
Ambeed | A1086178-1g |
(5-Nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 95% | 1g |
$684.0 | 2024-04-25 | |
Enamine | EN300-274049-0.05g |
(5-nitrofuran-2-yl)methanesulfonamide |
1247923-74-5 | 0.05g |
$827.0 | 2023-09-10 |
(5-Nitrofuran-2-yl)methanesulfonamide 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
(5-Nitrofuran-2-yl)methanesulfonamideに関する追加情報
Introduction to (5-Nitrofuran-2-yl)methanesulfonamide (CAS No. 1247923-74-5)
(5-Nitrofuran-2-yl)methanesulfonamide, identified by its Chemical Abstracts Service (CAS) number 1247923-74-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitrofurans, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a nitro group and a methanesulfonamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The nitro group in (5-Nitrofuran-2-yl)methanesulfonamide plays a crucial role in its pharmacological profile. Nitroaromatic compounds are well-documented for their antimicrobial, antitumor, and anti-inflammatory properties. The electron-withdrawing nature of the nitro group enhances the reactivity of the molecule, allowing it to participate in various chemical transformations that can be exploited in synthetic chemistry. Additionally, the methanesulfonamide functional group introduces a polar moiety, which can improve solubility and binding affinity to biological targets.
In recent years, there has been a growing interest in exploring novel derivatives of nitrofurans for their therapeutic potential. Research has demonstrated that modifications at the nitrogen and oxygen atoms of the furan ring can significantly alter the biological activity of these compounds. For instance, studies have shown that substituents such as halogens or other heteroatoms can enhance the efficacy of nitrofurans as antimicrobial agents. The methanesulfonamide group in (5-Nitrofuran-2-yl)methanesulfonamide provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with tailored biological properties.
One of the most compelling aspects of (5-Nitrofuran-2-yl)methanesulfonamide is its potential as a lead compound for drug discovery. The combination of the nitro group and the methanesulfonamide moiety creates a versatile structure that can be modified to target various disease pathways. For example, recent studies have explored its derivatives as inhibitors of enzymes involved in cancer metabolism. The ability to fine-tune the structure of this compound allows researchers to optimize its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further development.
The synthesis of (5-Nitrofuran-2-yl)methanesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include nitration of furan derivatives followed by sulfonylation with methanesulfonyl chloride. Advanced synthetic techniques such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions may be employed to introduce additional functional groups or to achieve regioselective modifications. These synthetic strategies are crucial for producing derivatives with enhanced biological activity and improved drug-like properties.
Evaluation of the biological activity of (5-Nitrofuran-2-yl)methanesulfonamide has revealed promising results in several preclinical studies. In particular, its derivatives have shown efficacy against Gram-negative bacteria, making them potential candidates for treating antibiotic-resistant infections. Additionally, preliminary data suggest that certain modifications can enhance its antiproliferative effects on cancer cell lines. These findings underscore the importance of this compound as a starting point for developing novel therapeutic agents.
The structural features of (5-Nitrofuran-2-yl)methanesulfonamide also make it an interesting subject for computational chemistry studies. Molecular modeling techniques can be used to predict how this compound interacts with biological targets such as enzymes or receptors. By understanding these interactions at a molecular level, researchers can design more effective derivatives with improved binding affinity and selectivity. This approach is particularly valuable in drug discovery, where rational design based on structural insights can significantly accelerate the development process.
In conclusion, (5-Nitrofuran-2-yl)methanesulfonamide (CAS No. 1247923-74-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility in synthetic chemistry, make it an excellent scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications and derivatives with enhanced biological activity, positioning this compound as a key player in future drug development efforts.
1247923-74-5 ((5-Nitrofuran-2-yl)methanesulfonamide) Related Products
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)
- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)
- 53117-21-8(2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide)
- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)
